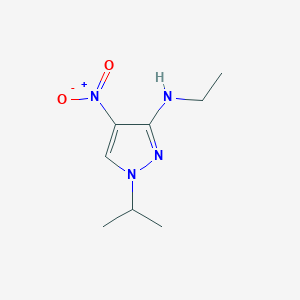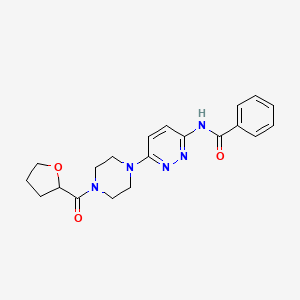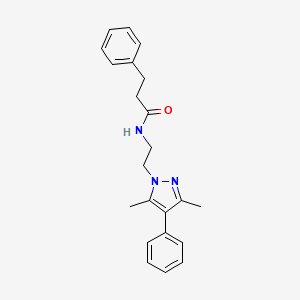![molecular formula C23H31N3O4 B2656731 1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361875-49-0](/img/structure/B2656731.png)
1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . This method utilizes a radical approach to selectively remove the boron atom from pinacol boronic esters, leading to the formation of the desired compound. The protocol involves a Matteson–CH₂–homologation step, enabling the formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular structure of 1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one consists of a piperidine ring, a piperidinone ring, and an enone moiety. The presence of the acetyl group and the piperazine ring contributes to its unique properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic additions, cyclizations, or transformations involving the enone moiety. Further studies are needed to explore its reactivity in detail .
Eigenschaften
IUPAC Name |
1-[4-[4-[2-(3,5-dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-4-21(27)24-7-5-19(6-8-24)23(29)26-11-9-25(10-12-26)22(28)16-30-20-14-17(2)13-18(3)15-20/h4,13-15,19H,1,5-12,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSCXBYQTIFPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)


![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)
![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)
amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2656660.png)
![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)
![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)
![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)


![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)